molecular formula C6H16ClNO B3095362 (2-Ethoxybutyl)amine hydrochloride CAS No. 1262771-60-7

(2-Ethoxybutyl)amine hydrochloride

Cat. No. B3095362
CAS RN: 1262771-60-7
M. Wt: 153.65
InChI Key: HCRHVEMBASIYCO-UHFFFAOYSA-N
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Description

“(2-Ethoxybutyl)amine hydrochloride” is a chemical compound with the CAS Number: 1262771-60-7 . It has a molecular weight of 153.65 and its IUPAC name is 2-ethoxy-1-butanamine hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C6 H15 N O . Cl H . The InChI code for this compound is 1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 153.65 .

Scientific Research Applications

Metabolism and Enzymatic Reactions

A detailed study on the metabolic fate of certain antidepressants reveals the importance of enzymatic processes in drug metabolism. The oxidative metabolism of drugs involves various enzymes and pathways, highlighting the significance of understanding these mechanisms for therapeutic purposes (Breyer‐Pfaff, 2004).

Environmental Remediation

The role of (2-Ethoxybutyl)amine hydrochloride in environmental remediation, specifically in the removal of persistent organic pollutants like sulfamethoxazole, is noteworthy. This review discusses the various cleaner techniques and materials involved in the adsorption and degradation of such contaminants, emphasizing the importance of sustainable technology development (Prasannamedha & Kumar, 2020).

Surface Chemistry for Biomolecule Immobilization

The amine groups in this compound are significant for surface chemistry applications. The review covers the methods for creating reactive chemical groups on surfaces for biomolecule immobilization, such as aminated surfaces, which are crucial for bio-interface applications. This work underscores the role of plasma-fabricated surfaces with amine groups in cell colonization and protein immobilization, stressing the importance of understanding surface chemistry in biomedical applications (Siow, Britcher, Kumar, & Griesser, 2006).

Safety and Hazards

The safety data for “(2-Ethoxybutyl)amine hydrochloride” indicates that it may cause eye irritation . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-ethoxybutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO.ClH/c1-3-6(5-7)8-4-2;/h6H,3-5,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRHVEMBASIYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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